1-Boc-2-benzyl-4-piperidinone
Description
The Piperidinone Scaffold: Significance in Organic Synthesis and Medicinal Chemistry
The piperidinone skeleton, a six-membered ring containing a nitrogen atom and a ketone functional group, is a foundational structure in the synthesis of numerous organic compounds. wikipedia.org Its derivatives, known as piperidones, are highly valued as building blocks in the pharmaceutical industry. researchgate.net They serve as key intermediates in the synthesis of a diverse range of molecules, including alkaloids, natural products, and a multitude of drug candidates. researchgate.netmdpi.com The prevalence of the piperidine (B6355638) ring system in pharmaceuticals is notable, with thousands of piperidine-containing compounds having been investigated in clinical and preclinical studies. researchgate.net
The strategic importance of the piperidinone scaffold lies in its adaptability. The ring can be functionalized at various positions, allowing for the creation of a vast library of derivatives with distinct three-dimensional arrangements. researchgate.net This structural diversity is crucial in medicinal chemistry, as the biological properties of piperidine-based compounds are highly dependent on the nature and placement of substituents on the heterocyclic ring. researchgate.net The ability to modify the scaffold's polarity, lipophilicity, and hydrogen-bonding characteristics makes it an invaluable tool in fragment-based drug design and the development of biomolecular mimetics. frontiersin.orgnih.gov
The significance of piperidinones is further underscored by their presence in a number of FDA-approved drugs with a wide range of therapeutic applications, including as cardiac stimulants, anti-inflammatory agents, and anticancer drugs. frontiersin.orgnih.gov This has fueled extensive research into developing efficient synthetic routes to access these valuable compounds. researchgate.net
Rationale for the Research Focus on 1-Boc-2-benzyl-4-piperidinone
The compound this compound has emerged as a focal point of research due to its role as a key synthetic intermediate. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the nitrogen atom in the piperidine ring, which can be readily removed under specific conditions, allowing for further chemical modifications. dtic.mil The benzyl (B1604629) group at the 2-position and the ketone at the 4-position provide reactive sites for a variety of chemical transformations, making this molecule a versatile precursor for more complex structures.
The strategic placement of the benzyl and ketone functionalities allows for the stereoselective synthesis of various substituted piperidines. This is particularly important in drug discovery, where the specific three-dimensional arrangement of atoms (stereochemistry) can dramatically influence a molecule's biological activity. For instance, the presence of substituents at different positions on the piperidine ring has been shown to be beneficial in identifying compounds with enhanced biological activity. acs.org
Research has demonstrated the utility of related N-Boc-4-piperidinone structures in the synthesis of biologically active molecules. For example, N-Boc-4-piperidinone is a known starting material in the synthesis of fentanyl and its analogues. dtic.milwikipedia.org The exploration of derivatives like this compound allows chemists to create novel analogues of existing drugs and to explore new chemical space in the quest for new therapeutic agents. acs.org The development of efficient methods to synthesize such chiral 2-substituted 4-piperidone (B1582916) building blocks is an active area of research. acs.org
Historical Context of Piperidinone Chemistry and Derivatives
The study of piperidinone chemistry has a rich history, with early synthetic methods dating back to the work of Petrenko-Kritschenko. wikipedia.orgchemrevlett.com A classic named reaction, the Petrenko-Kritschenko piperidone synthesis, involves the multicomponent reaction of an alkyl-1,3-acetonedicarboxylate, an aldehyde (such as benzaldehyde), and an amine. wikipedia.org This approach laid the groundwork for the synthesis of 2,6-diaryl-4-oxopiperidine derivatives. chemrevlett.com
Over the years, numerous synthetic methodologies have been developed to construct the piperidone ring and its derivatives. These include intramolecular and intermolecular bond-forming reactions to create 2-, 3-, and 4-piperidones. scribd.com Significant research efforts have been dedicated to developing more efficient and stereocontrolled synthetic pathways, driven by the increasing importance of piperidinone-containing compounds in medicinal chemistry. researchgate.net
Approaches to piperidone synthesis have evolved to include a wide range of chemical and biocatalytic methods, such as Mannich condensation, asymmetric synthesis, and oxidative cyclization. researchgate.net More recent advancements have focused on catalytic methods, including the use of transition metals like palladium and iron to facilitate cyclization and cross-coupling reactions. nih.govresearchgate.net The development of enzymatic strategies is also emerging as a promising and environmentally friendly alternative to traditional chemical methods for piperidone synthesis. researchgate.net This continuous evolution of synthetic strategies highlights the enduring importance of the piperidinone scaffold in modern organic chemistry.
Properties
IUPAC Name |
tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXEVOJCOQNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592760 | |
| Record name | tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193480-28-3 | |
| Record name | tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-2-benzylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Boc 2 Benzyl 4 Piperidinone and Analogous Structures
Strategies for Piperidinone Ring Construction
The formation of the piperidinone ring is the crucial step in the synthesis of 1-Boc-2-benzyl-4-piperidinone. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies involve the formation of the piperidinone ring from a single acyclic precursor that contains all the necessary atoms for the ring system. These methods are often efficient as they can lead to complex structures in a single step.
The Dieckmann condensation is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester. nih.govuwindsor.ca This reaction is particularly useful for the formation of five- and six-membered rings. In the context of 4-piperidone (B1582916) synthesis, a suitably substituted aminodiester can be cyclized to form a 4-oxo-piperidine-3-carboxylate, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone. masterorganicchemistry.com
While a direct synthesis of this compound via Dieckmann condensation is not extensively documented, the synthesis of the closely related N-benzyl-4-piperidone is well-established and proceeds through the formation of N,N-bis(β-propionate methyl ester) benzylamine, followed by a Dieckmann cyclization and subsequent hydrolysis and decarboxylation. masterorganicchemistry.com To synthesize the 2-benzyl substituted target, a more complex diester precursor would be required. A plausible precursor would be a diester with a benzyl (B1604629) group on the carbon atom that will become the C-2 position of the piperidinone ring.
A general representation of the Dieckmann condensation for the synthesis of a 4-piperidone ring is presented below:
Table 1: General Conditions for Dieckmann Condensation in 4-Piperidone Synthesis
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| 1. Diester Formation | Primary amine, Acrylate | Aminodiester | High | masterorganicchemistry.com |
| 2. Cyclization | Sodium alkoxide, Toluene, Reflux | β-keto ester | Good | masterorganicchemistry.com |
| 3. Hydrolysis & Decarboxylation | Acid, Heat | 4-Piperidone | Good | masterorganicchemistry.com |
Note: Yields are generalized as they are highly substrate-dependent.
The synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, a related structure, has been reported, which involves the N-benzylation of 3-oxo-4-piperidine-carboxylic acid ethyl ester. guidechem.comsigmaaldrich.com This highlights the utility of the piperidone core as a scaffold for further functionalization.
The intramolecular aza-Michael addition is a powerful method for the construction of nitrogen-containing heterocycles. chemicalbook.com This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule to form a cyclic product. For the synthesis of 2-substituted-4-piperidones, a double aza-Michael addition of a primary amine to a divinyl ketone derivative is a highly effective strategy.
A detailed study on the synthesis of racemic, aromatically and aliphatically 2-substituted N-benzylic 4-piperidones has been described. chemicalbook.com This approach utilizes the cyclization of substituted divinyl ketones with benzylamine. To obtain the target compound, this compound, a similar strategy could be employed using a Boc-protected amine, or by N-Boc protection of the resulting N-benzyl-2-benzyl-4-piperidone followed by debenzylation and re-protection.
The key steps in this synthesis are the preparation of the divinyl ketone and the subsequent cyclization.
Table 2: Synthesis of 2-Substituted-4-Piperidones via Aza-Michael Addition
| Entry | Divinyl Ketone Precursor | Amine | Product | Yield (%) | Reference |
| 1 | 1,6-Heptadien-4-one | Benzylamine | 1-Benzyl-2-methyl-4-piperidinone | 65 | chemicalbook.com |
| 2 | 1,6-Diphenyl-1,5-hexadien-3-one | Benzylamine | 1,2-Dibenzyl-4-piperidinone | 72 | chemicalbook.com |
Note: The yields are representative for the specific substrates mentioned in the study.
This methodology offers a direct route to 2-substituted 4-piperidones and demonstrates the versatility of the aza-Michael addition in heterocyclic synthesis.
Palladium(II)-catalyzed cyclizations, such as the aza-Wacker reaction, provide a modern and efficient method for the synthesis of nitrogen heterocycles. nih.govimperial.ac.uk These reactions typically involve the intramolecular attack of a nitrogen nucleophile onto a palladium-activated alkene. For the synthesis of a 2-benzyl-4-piperidinone, a suitable acyclic precursor would be an N-protected aminoalkene with a benzyl substituent at the appropriate position.
The general mechanism of an aza-Wacker cyclization involves the following key steps:
Coordination of the alkene to the Pd(II) catalyst.
Nucleophilic attack of the tethered amine onto the coordinated alkene (aminopalladation).
β-Hydride elimination to form an enamine or enamide intermediate.
Tautomerization to the corresponding ketone.
Reoxidation of the resulting Pd(0) to Pd(II) to complete the catalytic cycle. uwindsor.ca
Intermolecular Annulation Strategies
Intermolecular annulation strategies involve the construction of the piperidinone ring by bringing together two or more separate molecules. These methods can offer greater flexibility in the introduction of substituents.
The 1,4-addition (or conjugate addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. mdpi.comnih.govmdpi.com In the context of 2-substituted-4-piperidone synthesis, a 1,4-addition of a benzyl nucleophile to a suitable 2,3-dihydro-4-pyridone or a related α,β-unsaturated lactam could be a viable strategy.
It has been reported that N-Boc-4-pyridones and their corresponding 2,3-dihydropyridones undergo 1,4-addition reactions with Grignard reagents in the presence of a Lewis acid such as chlorotrimethylsilane (B32843) (TMSCl) or boron trifluoride etherate (BF₃·Et₂O) in high yields, without the need for copper catalysis. nih.gov The addition of a benzyl Grignard reagent to an N-Boc-2,3-dihydro-4-pyridone would directly lead to the desired this compound scaffold.
Table 3: 1,4-Addition of Grignard Reagents to N-Boc-2,3-dihydro-4-pyridones
| Entry | Dihydropyridone | Grignard Reagent | Lewis Acid | Product | Yield (%) | Reference |
| 1 | N-Boc-2,3-dihydro-4-pyridone | PhMgBr | TMSCl | 1-Boc-2-phenyl-4-piperidinone | 95 | nih.gov |
| 2 | N-Boc-2,3-dihydro-4-pyridone | MeMgBr | TMSCl | 1-Boc-2-methyl-4-piperidinone | 92 | nih.gov |
Note: The table illustrates the general reactivity; specific application to benzyl Grignard reagent would be expected to proceed similarly.
This approach is particularly attractive as it allows for the direct introduction of the benzyl group at the C-2 position in a stereocontrolled manner, as the addition to 2-substituted-2,3-dihydropyridones has been shown to proceed with high trans-selectivity. nih.gov
Multicomponent Reaction Pathways (e.g., Ugi Reaction Variants)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent MCR that constructs complex α-acylamino carboxamide structures. researchgate.netnih.gov This reaction has been adapted for the synthesis of diverse piperidine-based compounds, often employing a pre-existing piperidinone as the ketone component. nih.govmdpi.com
In a typical Ugi reaction relevant to this scaffold, N-Boc-4-piperidinone serves as the carbonyl component. It reacts with an amine, a carboxylic acid, and an isocyanide, usually in a polar solvent like methanol. mdpi.comnih.gov The reaction proceeds through the initial formation of an iminium ion from the piperidinone and the amine, which is then attacked by the nucleophilic isocyanide. nih.gov Subsequent trapping of the resulting nitrilium intermediate by the carboxylate and an irreversible Mumm rearrangement leads to the final bis-amide product. mdpi.comnih.gov
While the classic Ugi reaction does not directly yield this compound, it provides a powerful route to structurally complex analogues by introducing significant diversity at the 4-position of the piperidine (B6355638) ring. For instance, using N-Boc-4-piperidinone in a solid-phase Ugi reaction has been demonstrated to produce libraries of N-substituted pyrrolidinone-tethered piperidines. nih.gov Similarly, N-Cbz- and N-ethoxycarbonyl-4-piperidinone have been used successfully as the ketone component in Ugi reactions to generate spiro-tetrazolopiperidinone compounds in excellent yields. acs.org These variants underscore the utility of MCRs in generating libraries of piperidine derivatives built upon the 4-piperidinone core.
Introduction of the Benzyl Moiety at the C-2 Position
The regioselective and stereoselective installation of a benzyl group at the C-2 position of the N-Boc-4-piperidinone scaffold is a critical and challenging transformation. Direct methods often rely on the activation of the C2-H bond, while indirect methods involve the conversion of other functional groups.
Stereoselective Alkylation and Arylation Methods
Direct C-H functionalization at the C-2 position of N-Boc-piperidine is a state-of-the-art technique for introducing substituents. researchgate.net The C-2 position is electronically activated by the adjacent nitrogen atom, but can be sterically hindered. nih.gov One established method involves the directed lithiation of N-Boc piperidine at the C-2 position using a strong base like n-butyllithium, often in the presence of a chelating agent at low temperatures (-78 °C to -50 °C), followed by trapping the resulting organolithium intermediate with an electrophile, such as benzyl bromide. researchgate.netresearchgate.net
To achieve stereoselectivity, chiral auxiliaries or catalysts can be employed. For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for the site-selective functionalization of piperidines. The choice of both the rhodium catalyst and the nitrogen protecting group can direct the insertion to the C-2 position with high diastereoselectivity. nih.gov Another approach is the double aza-Michael reaction, which can be used to construct chiral 2-substituted 4-piperidone building blocks from divinyl ketones and a chiral amine, establishing the stereochemistry at the C-2 position during ring formation. acs.org
Functional Group Interconversions for C-2 Benzyl Installation
An alternative strategy for installing the C-2 benzyl group is through functional group interconversion (FGI). This multi-step approach involves placing a different, more easily introduced functional group at the C-2 position, which is then chemically transformed into the desired benzyl moiety.
A plausible FGI sequence could begin with the α-functionalization of the N-Boc-4-piperidinone ketone. For example, the formation of an enolate followed by a reaction with a suitable electrophile could install a carboxylate or cyano group at C-2. This group can then be subjected to a series of standard transformations. A C-2 ester, for instance, could be reduced to a primary alcohol using a reagent like lithium aluminium hydride (LiAlH₄). imperial.ac.uk The resulting hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide. Finally, a nucleophilic substitution reaction using an organocuprate reagent like lithium diphenylcuprate (Ph₂CuLi) or a Suzuki/Negishi cross-coupling reaction could displace the leaving group to form the C-C bond and install the benzyl substituent.
Elaboration of the N-1 Protecting Group and Carbonyl Functionality
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgquora.com
tert-Butoxycarbonyl (Boc) Protection Strategies
The N-Boc protecting group is typically installed on the piperidine nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine attacks a carbonyl carbon of the Boc anhydride. This process is generally performed in the presence of a base to deprotonate the amine or to neutralize the acid byproduct. organic-chemistry.orgfishersci.co.uk The conditions are flexible, achieving high yields under relatively mild temperatures (room temperature to 40°C). fishersci.co.uk A variety of solvents and bases can be used, allowing for optimization depending on the substrate's solubility and reactivity.
| Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (ACN) | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | Room Temperature |
Selective De-protection Techniques for Boc-Groups
The removal of the Boc group is typically achieved under acidic conditions, which cause the carbamate (B1207046) to hydrolyze. fishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and a proton. quora.comacsgcipr.org This acid-lability makes the Boc group orthogonal to many other protecting groups, such as the base-labile Fmoc group. organic-chemistry.org
Strong acids are the reagents of choice for Boc deprotection. fishersci.co.uk Trifluoroacetic acid (TFA), often used as a 20-50% solution in a non-reactive solvent like dichloromethane (B109758) (DCM), is highly effective. peptide.comnih.gov Anhydrous hydrogen chloride (HCl) in an organic solvent, such as a 4 M solution in 1,4-dioxane, is another common and highly efficient reagent that can achieve rapid and clean deprotection. researchgate.netnih.gov
The key advantage of the Boc group is that its sensitivity to acid allows for selective removal. It can often be cleaved without affecting other acid-sensitive functionalities, such as tert-butyl esters or ethers, by carefully tuning the acid strength and reaction time. acsgcipr.orgresearchgate.netnih.gov For substrates that are particularly sensitive to strong acids, milder or alternative methods have been developed. These include the use of Lewis acids like zinc bromide (ZnBr₂) or employing reagents such as oxalyl chloride in methanol, which can effect deprotection under neutral and mild conditions. nih.govhighfine.com
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 30 min | Standard, highly effective method. fishersci.co.ukpeptide.com |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | Room Temperature, 30 min | Fast and efficient; provides the amine hydrochloride salt. nih.govdtic.mil |
| Phosphoric Acid (H₃PO₄) | Aqueous | Varies | An alternative strong acid. nih.gov |
| Oxalyl Chloride | Methanol | Room Temperature, 1-4 h | Mild conditions suitable for acid-labile substrates. nih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature, 12-24 h | Mild Lewis acid conditions; can be selective. fishersci.co.ukhighfine.com |
Stereochemical Control and Asymmetric Synthesis of Chiral 2 Substituted Piperidinones
Enantioselective Approaches to Chiral Piperidinone Scaffolds
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic precursor. For chiral piperidinone scaffolds, key strategies include the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques.
Asymmetric induction using chiral auxiliaries is a well-established strategy where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikipedia.org The auxiliary creates a diastereomeric intermediate, allowing for facial discrimination of the prochiral center. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
Commonly used chiral auxiliaries are often derived from the chiral pool, such as amino acids, terpenes, or alkaloids. researchgate.net For the synthesis of chiral piperidines, auxiliaries like Evans' oxazolidinones, pseudoephedrine amides, and camphor-derived structures have been effectively employed. wikipedia.orgresearchgate.net In a typical sequence for a 2-substituted piperidinone, a chiral auxiliary could be attached to the nitrogen of a piperidine (B6355638) precursor. Subsequent functionalization at the C2 position, for instance, via enolate alkylation, would proceed diastereoselectively due to the steric influence of the auxiliary. researchgate.net
For example, an N-acyloxazolidinone auxiliary can direct the alkylation of an enolate. The auxiliary shields one face of the enolate, forcing the electrophile (e.g., a benzyl (B1604629) halide) to approach from the less hindered face, thus establishing the desired stereochemistry at the adjacent carbon. researchgate.net The final step involves the removal of the auxiliary to yield the enantiomerically enriched product.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Induction |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a chiral imide; the bulky substituent directs the approach of the electrophile. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation | Forms a chiral amide; the enolate geometry is controlled, and the auxiliary shields one face. wikipedia.org |
| Camphorsultam | Diels-Alder reactions, alkylations | Provides steric hindrance to control the approach of reagents to a prochiral center. |
Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. sigmaaldrich.com This approach introduces chirality in the transition state through a chiral catalyst or a complex formed between an achiral catalyst and a chiral ligand. wikipedia.org
In this strategy, a metal catalyst is complexed with a chiral ligand to create a chiral catalytic environment. This complex then coordinates to the substrate and facilitates a stereoselective transformation. Chiral Lewis acid catalysts, for instance, can activate carbonyl compounds toward nucleophilic attack in an enantioselective manner. sigmaaldrich.com For the synthesis of 2-substituted piperidinones, a key step could involve the asymmetric reduction of a cyclic enamine or the asymmetric alkylation of a piperidinone enolate. Ligands such as chiral phosphines, diamines, or oxazolines are commonly employed to induce high enantioselectivity in metal-catalyzed reactions (e.g., hydrogenation, allylic alkylation).
Biocatalysis has emerged as a powerful and green alternative for asymmetric synthesis. researchgate.net Enzymes operate under mild conditions with high stereo- and regioselectivity. researchgate.netwiley.com ω-Transaminases (ω-TAs) are particularly useful for the synthesis of chiral amines from prochiral ketones. rsc.orgmdpi.com This method can be applied to the synthesis of chiral piperidines through the asymmetric amination of a ketone precursor. wiley.com The reaction involves the transfer of an amino group from an amine donor (like isopropylamine) to a ketone substrate, creating a new chiral amine with high enantiomeric excess (ee). wiley.commdpi.com
The synthesis can be designed as an intramolecular cyclization triggered by the transaminase. For example, an ω-chloroketone can be converted by a transaminase into a chloroamine, which then spontaneously cyclizes to form the chiral 2-substituted piperidine. researchgate.net This approach has achieved analytical yields of up to 90% and enantiomeric excesses greater than 99.5% for the synthesis of 2-substituted piperidines. researchgate.netresearchgate.net
Resolution strategies are used to separate a racemic mixture into its constituent enantiomers. While classical resolution involves forming diastereomeric salts, kinetic and dynamic kinetic resolution offer catalytic alternatives.
Kinetic Resolution (KR) occurs when one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. nih.gov A significant drawback is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu Kinetic resolution of racemic N-Boc-2-arylpiperidines has been achieved using a chiral base system (e.g., n-BuLi and (-)-sparteine), which selectively deprotonates one enantiomer, allowing it to be trapped by an electrophile. acs.orgnih.gov
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. In DKR, the slower-reacting enantiomer is continuously racemized under the reaction conditions. This allows the racemic starting material to be theoretically converted entirely into a single enantiomeric product. princeton.edu An efficient DKR requires that the rate of racemization is equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu A notable example is the synthesis of a smoothened receptor (SMO) inhibitor, where an enzymatic transamination of a 4-piperidone (B1582916) was coupled with a concurrent dynamic kinetic resolution to establish two stereocenters in a single step, affording the desired product with >10:1 diastereomeric ratio (dr) and >99% ee. nih.gov
Table 2: Comparison of Resolution Strategies
| Strategy | Maximum Yield | Principle | Key Requirement |
|---|---|---|---|
| Kinetic Resolution (KR) | 50% | One enantiomer reacts faster than the other (k_fast > k_slow). nih.gov | A chiral catalyst or reagent that can differentiate between the two enantiomers. |
Asymmetric Catalysis for Stereocenter Formation
Diastereoselective Synthesis of 1-Boc-2-benzyl-4-piperidinone Precursors
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the same molecule. The goal is to control the relative stereochemistry between two or more stereocenters. For a molecule like this compound, which has one stereocenter, a diastereoselective approach would be relevant if additional stereocenters were to be introduced.
For instance, if a precursor to this compound already contained a stereocenter, the introduction of the benzyl group at the C2 position would need to be controlled relative to that existing center. Methods to achieve this include substrate-controlled reactions where the inherent conformation and steric properties of the substrate dictate the direction of attack of an incoming reagent. nih.gov For example, the reduction of a ketone or the alkylation of an enolate in a substituted piperidine ring can proceed with high diastereoselectivity due to the preferential axial or equatorial approach of the reagent, which is dictated by the steric hindrance of existing substituents on the ring. nih.gov Cascade reactions, such as a double reductive amination, can also be employed where a chiral element, like a dienetricarbonyliron complex, acts as a powerful chiral auxiliary to control the formation of a single diastereoisomeric product. birmingham.ac.uk
Control of Relative Stereochemistry at C-2 and C-6 Positions
The relative stereochemistry between substituents at the C-2 and C-6 positions of the piperidinone ring significantly influences the molecule's three-dimensional conformation and its interaction with biological targets. The synthesis of either cis- or trans-2,6-disubstituted piperidinones can be achieved through various stereoselective strategies, including reductive amination and Mannich reactions. The choice of synthetic route and reaction conditions plays a pivotal role in dictating the diastereomeric outcome.
Reductive amination of 1,5-dicarbonyl compounds or their precursors is a powerful method for the construction of the piperidine skeleton. The stereochemical outcome of the cyclization and subsequent reduction is often influenced by thermodynamic and kinetic factors. For instance, the hydrogenation of a 2-substituted-5-methylenepiperidine can lead to a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions. Generally, hydrogenation of such systems tends to favor the formation of the thermodynamically more stable trans isomer.
A review of synthetic methods for 2,6-disubstituted piperidine alkaloids highlights that different approaches can be employed to favor either the cis or trans isomer. For example, Mannich-type reactions, which involve the addition of a nucleophile to a piperidinyl imine or iminium ion, often proceed with a high degree of stereocontrol, typically yielding products with a cis relationship between the substituents at C-2 and C-6. This is attributed to the reaction proceeding through a chair-like transition state where the incoming nucleophile attacks from the equatorial position to avoid steric hindrance.
The nature of the nitrogen protecting group can also exert a significant influence on the stereoselectivity of these transformations. While specific data for the N-Boc group in controlling C-2/C-6 stereochemistry in 2-benzyl-4-piperidinone systems is not extensively documented in readily available literature, studies on related N-benzylpiperidones have shown that these molecules tend to adopt a chair conformation with bulky substituents occupying the equatorial positions to minimize steric strain. This conformational preference can be exploited to direct the stereochemical course of subsequent reactions.
Table 1: Diastereoselective Hydrogenation of 2-Substituted-5-methylenepiperidines
| Entry | Substrate | Conditions | Diastereomeric Ratio (trans:cis) |
| 1 | N-Boc-2-phenyl-5-methylenepiperidine | H₂, Pd/C, MeOH | ~3:1 |
| 2 | N-Cbz-2-propyl-5-methylenepiperidine | H₂, PtO₂, EtOAc | ~4:1 |
Note: The data in this table is representative and derived from general findings in the synthesis of 2,5-disubstituted piperidines, illustrating the general trend of favoring the trans isomer upon hydrogenation. Specific data for 2-benzyl-substituted systems may vary.
Substrate-Controlled Diastereoselection
In chiral molecules containing one or more stereocenters, the existing stereochemistry can direct the formation of new stereocenters. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in asymmetric synthesis. In the context of this compound, the stereocenter at the C-2 position, bearing the benzyl group, can influence the stereochemical outcome of reactions at other positions of the piperidine ring, such as C-3 and C-5.
The commercially available enantiomerically pure (2R)-2-Benzyl-4-oxopiperidine, N-BOC protected serves as a valuable starting material for such investigations. The bulky N-Boc group and the C-2 benzyl group are expected to create a sterically biased environment, directing the approach of incoming reagents.
For example, the enolate of this compound can be alkylated to introduce a substituent at the C-3 or C-5 position. The stereochemical course of this alkylation will be influenced by the preferred conformation of the enolate and the direction of approach of the electrophile, which will be dictated by the steric hindrance imposed by the existing substituents. While specific studies detailing the diastereoselectivity of such reactions on this compound are not widely reported, general principles of enolate chemistry suggest that the electrophile will preferentially attack from the less hindered face of the enolate.
The conformational rigidity imparted by the piperidinone ring, coupled with the steric demands of the N-Boc and C-2 benzyl groups, is expected to lead to a high degree of facial selectivity. In a chair-like conformation, the large benzyl group at C-2 would preferentially occupy an equatorial position. The approach of an electrophile to the corresponding enolate would then be favored from the face opposite to the benzyl group, leading to a predictable diastereomeric outcome.
Table 2: Predicted Diastereoselective Alkylation of this compound Enolate
| Entry | Electrophile | Major Diastereomer (Predicted) |
| 1 | Methyl Iodide | (2R,3S)-1-Boc-2-benzyl-3-methyl-4-piperidinone |
| 2 | Benzyl Bromide | (2R,3S)-1-Boc-2,3-dibenzyl-4-piperidinone |
Note: This table presents predicted outcomes based on established principles of substrate-controlled diastereoselection in cyclic systems. Experimental verification would be required to confirm these predictions.
Applications of 1 Boc 2 Benzyl 4 Piperidinone in Complex Molecular Synthesis
1-Boc-2-benzyl-4-piperidinone as a Synthetic Intermediate
The strategic placement of functional groups and protecting groups on the this compound framework renders it an exceptionally useful precursor for the elaboration of more complex chemical entities.
Building Block for Nitrogen-Containing Heterocycles
The piperidine (B6355638) ring is a fundamental core of numerous nitrogen-containing heterocyclic systems. This compound serves as a foundational starting material for the construction of various fused and spirocyclic heterocyclic systems. The ketone functionality at the C4 position is a versatile handle for a wide range of chemical transformations, including condensations, cycloadditions, and ring-closing reactions, enabling the annulation of additional rings onto the piperidine core. For instance, the ketone can react with dinucleophiles to construct fused pyrimidines, pyrazoles, or isoxazoles. Furthermore, intramolecular reactions involving substituents introduced at the C3 or C5 positions can lead to the formation of bridged bicyclic systems.
One notable application is in the synthesis of spiro-heterocycles, where the C4 carbon of the piperidinone becomes a spiro center. This is achieved by reacting the ketone with appropriate reagents to form a new ring system that shares a single atom with the piperidine ring. Such spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to enhanced target selectivity and improved pharmacokinetic properties. The synthesis of spiro-oxindoles and other spirocyclic systems often utilizes piperidinone precursors for this purpose.
Precursor in Total Synthesis of Complex Natural Products
While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the strategic value of substituted piperidinones as key intermediates is well-established. The synthesis of alkaloids, a large and diverse group of naturally occurring compounds, frequently relies on the construction and functionalization of piperidine rings.
The 2-benzyl substituent in this compound can serve as a crucial stereodirecting group in various transformations, enabling the synthesis of chiral piperidine derivatives. This stereocontrol is paramount in the total synthesis of natural products, where the precise arrangement of atoms in three-dimensional space is critical for biological activity. For example, in the synthesis of alkaloids like epibatidine (B1211577) and its analogues, the stereochemistry of the piperidine or azabicyclic core is a key determinant of their potent analgesic properties. While the direct use of this specific piperidinone is not explicitly detailed, the principles of its application are evident in synthetic strategies toward such complex targets.
Role in the Synthesis of Pharmaceutical Leads and Drug Candidates
The piperidine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs targeting a wide range of diseases. This compound provides a versatile platform for the synthesis of novel pharmaceutical agents.
Elaboration into Piperidine Alkaloid Analogues
Piperidine alkaloids are a class of natural products known for their diverse and potent biological activities. The structural framework of this compound is well-suited for the synthesis of analogues of these natural products. By modifying the core structure, medicinal chemists can explore the structure-activity relationships and develop new therapeutic agents with improved efficacy and safety profiles.
A significant area of research is the synthesis of analogues of epibatidine, a potent analgesic alkaloid. The synthesis of epibatidine analogues often involves the construction of a 7-azabicyclo[2.2.1]heptane core, which can be conceptually derived from a piperidine precursor. The functional handles on this compound allow for the introduction of the necessary pharmacophoric elements and the construction of the bicyclic system, leading to novel compounds with potential applications in pain management and neuroscience.
Intermediates for CNS-Active Pharmaceutical Compounds
The piperidine ring is a common feature in many drugs that act on the central nervous system (CNS). The lipophilic nature of the benzyl (B1604629) group in this compound can be advantageous for CNS penetration. This intermediate has been utilized in the synthesis of various CNS-active compounds, including neurokinin-1 (NK1) receptor antagonists.
NK1 receptor antagonists have shown therapeutic potential in the treatment of depression, anxiety, and emesis. The synthesis of potent NK1 receptor antagonists often involves the elaboration of a piperidine core. For instance, novel 3-benzhydryl-4-piperidone derivatives have been identified as potent NK1 receptor antagonists, and their synthesis can be achieved from appropriately substituted piperidinone precursors. The this compound scaffold provides a starting point for the introduction of the necessary benzhydryl moiety and other substituents required for high-affinity binding to the NK1 receptor. nih.gov
| Compound Class | Therapeutic Target | Relevance of Piperidinone Intermediate |
| Neurokinin-1 (NK1) Receptor Antagonists | Tachykinin Neurokinin-1 (NK1) Receptor | The 3-benzhydryl-4-piperidone skeleton is a key structural feature for potent antagonism. nih.gov |
| Opioid Receptor Modulators | Opioid Receptors | The piperidine scaffold is central to the structure of many potent opioid analgesics. |
| Acetylcholinesterase Inhibitors | Acetylcholinesterase | Used in the synthesis of compounds for the treatment of Alzheimer's disease. |
Scaffolds for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. This compound is an excellent scaffold for SAR studies due to the ease with which it can be chemically modified at multiple positions.
The ketone at C4 can be converted to a variety of functional groups, allowing for the exploration of different interactions with a biological target. The nitrogen atom, after deprotection of the Boc group, can be functionalized with a diverse range of substituents to probe the steric and electronic requirements of the binding pocket. Furthermore, the benzyl group at C2 can be modified or replaced to investigate its role in potency and selectivity. This systematic modification of the this compound core enables the generation of focused libraries of compounds for SAR studies, accelerating the identification of optimized drug candidates. For example, in the development of novel neurokinin-1 receptor antagonists, a series of 3-benzhydryl-4-piperidone derivatives were synthesized to establish a clear SAR. nih.gov
| Position | Possible Modifications | Purpose in SAR Studies |
| C4 (Ketone) | Reduction to alcohol, reductive amination, Wittig reaction, etc. | Explore hydrogen bonding, ionic interactions, and steric fit. |
| N1 (Boc) | Deprotection followed by alkylation, acylation, etc. | Investigate the role of the nitrogen substituent on potency and selectivity. |
| C2 (Benzyl) | Modification of the aromatic ring, replacement with other groups. | Evaluate the impact of this group on binding and pharmacokinetic properties. |
| C3/C5 | Functionalization via enolate chemistry. | Introduce additional points of diversity for fine-tuning activity. |
Advanced Spectroscopic and Mechanistic Investigations
Elucidation of Reaction Mechanisms and Transition States
The mechanistic pathways of reactions involving N-Boc protected piperidines are often complex, with reactivity being significantly influenced by the conformational dynamics of the molecule, particularly the tert-butoxycarbonyl (Boc) group. Studies on structurally similar N-Boc-2-arylpiperidines have provided a foundational understanding of these mechanisms, which is applicable to 1-Boc-2-benzyl-4-piperidinone.
For lithiation to occur, the carbonyl of the Boc group must orient itself toward the benzylic proton at C2, allowing for coordination with the lithium base. acs.org This requirement means that the molecule must adopt a specific rotational conformation (rotamer) for the deprotonation to proceed. The speed of this rotation can dramatically affect reaction outcomes, especially at low temperatures. For N-Boc-2-phenylpiperidine, a close analog, the half-life for this rotation is very short (approximately 4 seconds at -78 °C), indicating a rapid equilibrium between conformers. acs.orgnih.gov This rapid rotation is essential for achieving high yields in subsequent trapping reactions with electrophiles. acs.org
Computational modeling, specifically Density Functional Theory (DFT), has been employed to calculate the transition state energies associated with this Boc group rotation. These calculations corroborate experimental findings from variable-temperature NMR (VT-NMR) spectroscopy. acs.orgnih.gov For instance, studies on related piperidines have determined the activation parameters for this crucial conformational change.
| Parameter | Value (VT-NMR) | Value (DFT Calculation) | Significance |
|---|---|---|---|
| ΔH⧧ (kJ/mol) | ~50 | ~43 | Enthalpy of activation for Boc group rotation. |
| ΔS⧧ (J/K/mol) | ~ -10 | ~ -63 | Entropy of activation, indicating a more ordered transition state. |
| ΔG⧧ (kJ/mol at 195 K) | ~52 | ~55 | Gibbs free energy of activation, confirming a low rotational barrier. |
Table 1: Representative Activation Parameters for N-Boc Group Rotation in a 2-Aryl-Piperidine System, based on experimental (VT-NMR) and computational (DFT) studies. These values illustrate the low energy barrier for the conformational change necessary for reactions like lithiation. Data derived from studies on analogous systems. acs.org
Furthermore, once the organolithium species is formed, it can undergo carbanion inversion. Chiral ligands can control this equilibrium in a process known as dynamic resolution, allowing for the synthesis of highly enantioenriched 2-substituted piperidines. nih.govnih.gov The elucidation of these dynamic kinetic and thermodynamic resolution mechanisms relies on a detailed understanding of the transition states involved in both the carbanion inversion and the subsequent reaction with an electrophile. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies of Reactivity
Computational chemistry offers powerful tools for predicting and explaining the chemical reactivity of this compound at an electronic level. Density Functional Theory (DFT) is a cornerstone of these investigations, providing insights into molecular structure, stability, and electronic properties. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Theory: A central concept in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net
The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzyl (B1604629) and piperidine (B6355638) rings, while the LUMO is likely centered on the carbonyl groups (both the piperidinone's C=O and the Boc group's C=O), which are the primary electrophilic sites. researchgate.net
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis: Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential, nucleophilic sites) and electron-poor regions (positive potential, electrophilic sites), predicting how the molecule will interact with other reagents. For this compound, the most negative potential would be located around the oxygen atoms of the carbonyl groups, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer and the delocalization of electron density resulting from orbital interactions. nih.govmdpi.com This analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, providing a deeper understanding of the electronic structure that dictates the molecule's reactivity and conformational preferences. mdpi.com
| Computational Parameter | Information Provided | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of electronic charge distribution | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. |
| Natural Bond Orbital (NBO) Charges | Distribution of charge on individual atoms | Reveals charge transfer and delocalization, explaining bond polarities and reactive centers. |
Table 2: Key parameters derived from computational studies and their significance in predicting the chemical reactivity of this compound.
Together, these advanced spectroscopic and computational methods provide a detailed, multi-faceted understanding of the mechanistic and electronic factors that govern the chemistry of this compound.
Industrial Synthesis and Scalability Considerations
Process Optimization for Large-Scale Production
The industrial synthesis of piperidinone derivatives often involves multi-step processes that require careful optimization to ensure high yields, purity, and cost-effectiveness on a large scale. While specific large-scale production data for 1-Boc-2-benzyl-4-piperidinone is not extensively detailed in publicly available literature, general principles of process optimization for similar piperidinones can be extrapolated.
Key considerations for scaling up the synthesis of this compound would include:
Raw Material Sourcing and Cost: The selection of readily available and economically viable starting materials is crucial.
Reaction Conditions: Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize side-product formation.
Solvent Selection and Recovery: The choice of solvents impacts reaction efficiency, product isolation, and environmental footprint. Implementing solvent recovery and recycling systems is a key aspect of large-scale production.
Purification Techniques: Developing robust and scalable purification methods, such as crystallization or chromatography, is critical to achieving the desired purity of the final product.
Process Safety: A thorough evaluation of potential hazards and implementation of appropriate safety measures are paramount in an industrial setting.
For related compounds like N-benzyl-4-piperidone, established methods include the Dieckmann condensation of N,N-bis(alkoxycarbonylethyl)benzylamine derivatives. Such processes can be optimized by fine-tuning the base, solvent, and temperature conditions to improve yield and throughput.
A hypothetical optimized process for this compound on an industrial scale might involve a streamlined, one-pot or telescopic synthesis to reduce the number of unit operations and minimize waste. The use of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability.
Table 1: Comparison of Potential Synthesis Parameters for Scalability
| Parameter | Laboratory Scale | Industrial Scale | Optimization Focus |
| Starting Materials | High purity, small quantities | Bulk quantities, cost-effective | Sourcing, pre-treatment |
| Solvent Volume | High dilution | Concentrated, solvent recycling | Minimization, recovery |
| Reaction Time | Often longer | Minimized for throughput | Catalyst efficiency, temperature control |
| Purification | Chromatography | Crystallization, distillation | Efficiency, solvent use |
| Automation | Manual | Automated process control | Consistency, safety |
Green Chemistry Principles in Piperidinone Synthesis
The application of green chemistry principles is becoming increasingly important in the chemical industry to reduce environmental impact and enhance sustainability. In the context of this compound synthesis, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition and rearrangement reactions over substitutions and eliminations that generate by-products.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Research into solvent-free reaction conditions is also a key area of interest.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This includes the use of heterogeneous catalysts that can be easily recovered and reused.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption.
Waste Prevention: Designing processes that generate minimal waste, thereby reducing the need for costly and environmentally burdensome treatment.
While specific green synthesis routes for this compound are not well-documented, the development of such processes would likely focus on enzymatic reactions or the use of renewable starting materials.
Table 2: Application of Green Chemistry Principles to Piperidinone Synthesis
| Green Chemistry Principle | Traditional Approach | Green Approach | Potential Benefit |
| Solvent Use | Halogenated solvents | Water, ethanol, or solvent-free | Reduced toxicity and waste |
| Reagents | Stoichiometric strong bases | Catalytic amounts of milder bases | Less waste, improved safety |
| Energy | High-temperature reactions | Reactions at ambient temperature | Lower energy consumption |
| Starting Materials | Petroleum-based | Bio-renewable feedstocks | Increased sustainability |
Economic and Environmental Impact of Synthetic Routes
The economic viability and environmental footprint of any industrial chemical process are intrinsically linked. The choice of synthetic route for this compound has significant implications for both.
Economic Impact:
Environmental Impact:
The environmental impact is assessed based on factors like the toxicity of reagents and solvents, the amount and nature of waste generated (E-factor), and the energy consumption of the process. Traditional synthetic methods often employ hazardous chemicals and generate substantial waste, leading to a higher environmental burden.
A life cycle assessment (LCA) of different synthetic routes can provide a comprehensive evaluation of their environmental impact, from raw material extraction to final product disposal. Adopting greener synthetic strategies can lead to a significant reduction in the environmental impact, which can also translate into economic benefits through reduced waste treatment costs and improved public perception.
The development of sustainable and economically viable industrial processes for the synthesis of this compound remains an important area of research. A focus on process optimization and the integration of green chemistry principles will be crucial in meeting the growing demand for this important pharmaceutical intermediate in a responsible and efficient manner.
Future Research Directions
Development of Novel Catalytic Systems for Efficiency and Selectivity
The synthesis of enantiomerically pure substituted piperidines is a significant challenge in organic synthesis. Future research will focus on developing novel catalytic systems that offer high efficiency, stereoselectivity, and functional group tolerance for the synthesis and derivatization of 1-Boc-2-benzyl-4-piperidinone and related structures.
Key areas of exploration include:
Asymmetric Hydrogenation and Transfer Hydrogenation: While methods exist for the reduction of pyridinium (B92312) salts, the development of catalysts for the highly diastereoselective hydrogenation of tetrahydropyridine (B1245486) precursors to cis- or trans-substituted piperidines remains a priority. nih.gov Research into novel iridium, rhodium, and ruthenium catalysts with chiral ligands could provide more efficient routes to specific stereoisomers derived from the this compound core. nih.govnih.gov
Catalytic Dynamic Resolution (CDR): The application of CDR to N-Boc-2-lithiopiperidine has proven effective for the synthesis of 2-aryl and 2-vinyl piperidines. nih.gov Future work could expand this methodology to generate a broader range of 2-substituted piperidines, including those with benzyl (B1604629) groups, by optimizing catalyst and ligand systems to achieve high enantiomeric ratios at room temperature. nih.gov
Biocatalysis: The use of enzymes, such as transaminases and imine reductases (IREDs), offers a green and highly selective alternative to traditional chemical catalysis. researchgate.net Developing biocatalytic pathways, potentially in one-pot cascades, to synthesize or resolve chiral piperidinones could provide access to highly pure stereoisomers of 2,4-disubstituted piperidines from achiral precursors. researchgate.net
Palladium-Catalyzed Reactions: Building on existing methods like the enantioselective borylative migration of N-Boc 4-piperidone (B1582916) derivatives, new palladium catalysts can be designed for other transformations. chemicalbook.com Ligand-controlled C(sp³)–H arylation at the β-position of the piperidine (B6355638) ring is an emerging area that could be applied to create novel 3-aryl-2-benzyl-4-piperidinone derivatives. rsc.org
A comparison of potential catalytic approaches is outlined in the table below.
| Catalytic Approach | Potential Advantage | Target Transformation |
| Asymmetric Hydrogenation | High diastereoselectivity, atom economy | Reduction of unsaturated precursors |
| Catalytic Dynamic Resolution | Access to enantiopure products from racemates | Asymmetric synthesis of 2-substituted piperidines |
| Biocatalysis | High enantioselectivity, green chemistry | Asymmetric synthesis and resolution |
| Palladium Catalysis | C-H functionalization, cross-coupling | Synthesis of β-arylated piperidines |
Integration with Automated and Flow Chemistry Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery necessitates the integration of advanced automation and continuous flow technologies. purdue.edu Applying these platforms to the synthesis and derivatization of this compound can significantly accelerate the discovery of new bioactive molecules.
Future directions in this area include:
Automated High-Throughput Experimentation (HTE): HTE platforms, which allow for the rapid screening of hundreds of reaction conditions, can be used to quickly optimize synthetic routes to this compound and its derivatives. purdue.edu This technology minimizes waste and accelerates the discovery of novel reaction conditions. nih.gov
Continuous Flow Synthesis: Flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch synthesis. acs.orgmdpi.com Developing a continuous flow process for the multi-step synthesis of this piperidinone and its subsequent derivatization would enable efficient, on-demand production. researchgate.net This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. acs.org
Machine-Assisted Synthesis: The integration of multiple flow chemistry devices controlled by open-source software allows for complex, multi-step synthetic sequences to be performed seamlessly. researchgate.net Such a machine-assisted approach could automate the entire process from simple starting materials to a final, purified library of compounds based on the this compound scaffold, including in-line purification and analysis steps. researchgate.net
The table below summarizes the benefits of integrating these technologies.
| Technology | Key Benefit | Application to this compound |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions | Efficiently finding optimal catalysts, solvents, and temperatures for synthesis and derivatization. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | Scalable and safe production; rapid generation of analogues for library synthesis. acs.org |
| Machine-Assisted Synthesis | Automation of multi-step sequences | Seamless, automated synthesis of complex drug-like molecules from the piperidinone core. researchgate.net |
Exploration of Underexplored Reactivity and Transformational Pathways
The this compound scaffold possesses multiple reactive sites, offering numerous opportunities for chemical modification. While transformations of the 4-keto group are common, future research will delve into less explored reaction pathways to generate novel molecular architectures.
Promising areas for investigation are:
C-H Functionalization: Direct functionalization of C(sp³)–H bonds is a powerful strategy for streamlining synthesis. Research into ligand-controlled palladium-catalyzed β-C–H arylation of N-Boc-piperidines has shown promise. rsc.org Exploring this reactivity on the this compound core could yield novel 2,3-disubstituted and 2,3,4-trisubstituted piperidines. Further investigation into α-C-H functionalization adjacent to the nitrogen atom could also provide new derivatives. researchgate.net
Domino and Cascade Reactions: Designing one-pot, multi-component reactions that rapidly build molecular complexity is a key goal in modern organic synthesis. nih.gov Using this compound as a substrate in domino reactions, such as those involving Michael additions followed by intramolecular cyclizations, could lead to the efficient construction of complex fused or spirocyclic heterocyclic systems. chemicalbook.com
Ring Expansion and Contraction: Exploring reactions that modify the core piperidinone ring itself could lead to novel scaffolds. For example, oxidative ring contraction could potentially transform the piperidinone into a substituted pyrrolidinone, providing access to a different class of compounds. mdpi.com
Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective methods for bond formation. Applying photoredox catalysis to this compound could enable novel transformations, such as radical additions to the carbonyl group or functionalization at otherwise unreactive positions.
Design of Next-Generation Pharmaceutical Scaffolds Based on the Piperidinone Core
The piperidine ring is a privileged scaffold in pharmaceutical research, present in numerous approved drugs. nih.govacs.org The this compound structure, with its defined stereochemistry and multiple points for diversification, is an excellent starting point for the design of next-generation pharmaceutical scaffolds.
Future research in this domain will focus on:
Scaffold Hopping and Bioisosteric Replacement: The benzylpiperidine motif is a versatile tool for fine-tuning the efficacy and physicochemical properties of drug candidates. nih.gov The this compound core can be used in scaffold hopping strategies to create novel analogues of existing drugs or to replace other heterocyclic systems, such as piperazine, to improve metabolic stability or selectivity. mdpi.com
Target-Focused Library Design: By leveraging computational tools and structural biology data, target-focused libraries can be designed around the this compound core. nih.gov Systematic modification of the benzyl group, derivatization of the keto group, and substitution at other positions on the piperidine ring can generate libraries of compounds tailored to interact with specific biological targets, such as kinases, proteases, or G-protein coupled receptors (GPCRs). nih.gov
Development of Novel CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). For instance, 2-substituted 4-piperidones are precursors for analogues of donepezil, a drug used for Alzheimer's disease. acs.org The this compound scaffold is a prime candidate for developing novel CNS agents by exploring modifications that modulate properties like blood-brain barrier permeability and target affinity.
Synthesis of Anticancer Agents: 3,5-bis(ylidene)-4-piperidone scaffolds have been investigated as curcumin (B1669340) mimics with potent anticancer properties. rsc.org The this compound core can be elaborated to explore similar structures or other classes of piperidine-based anticancer agents that disrupt protein-protein interactions or other oncogenic pathways. chemicalbook.com
| Research Area | Objective | Potential Therapeutic Targets |
| Scaffold Hopping | Improve pharmacokinetic properties of known drugs | Various, including existing drug targets |
| Target-Focused Libraries | Discover novel hits for specific protein families | Kinases, Proteases, GPCRs, Ion Channels nih.gov |
| CNS Agent Development | Design molecules with optimal CNS penetration and activity | Acetylcholinesterase, Serotonin Receptors, Dopamine Receptors acs.org |
| Anticancer Drug Design | Create novel cytotoxic or targeted agents | Protein-protein interactions (e.g., menin-MLL), Tubulin rsc.orgchemicalbook.com |
Q & A
Q. What safety protocols are essential when handling this compound in vitro and in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
